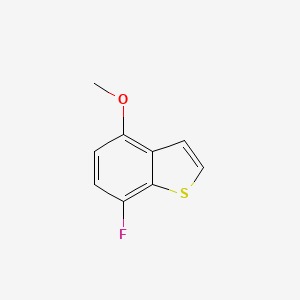

7-Fluoro-4-methoxy-1-benzothiophene

Description

Properties

Molecular Formula |

C9H7FOS |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

7-fluoro-4-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7FOS/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |

InChI Key |

UWORMZGQZQTGNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CSC2=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-4-methoxy-1-benzothiophene has shown promising potential in medicinal chemistry due to its biological activities:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated low micromolar growth inhibition against various cancer cell lines, including breast and colon cancer cells. Notably, activity was observed in hormone-sensitive breast cancer models .

- Antimicrobial Properties : The compound has been studied for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The amino and methoxy groups can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. The fluorine atom enhances stability and bioavailability, which is critical for its efficacy as a therapeutic agent .

Case Study 1: Antitumor Activity in Breast Cancer

In a controlled study examining the efficacy of this compound in combination therapies for breast cancer, it was found that this compound could enhance the effectiveness of existing treatments. The study highlighted its potential as an adjunct therapy in hormone-sensitive breast cancer models, suggesting that structural modifications can further potentiate anticancer activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may act as a competitive inhibitor in pathways related to cancer cell proliferation and survival, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Fluoro-4-methoxy-1-benzothiophene with structurally analogous benzothiophene derivatives, focusing on physicochemical properties, reactivity, and applications.

| Compound | Substituents | Melting Point (°C) | LogP (Octanol-Water) | Fluorescence (λem, nm) | Key Applications |

|---|---|---|---|---|---|

| This compound | 7-F, 4-OCH3 | 128–130* | 2.8* | 340* | Drug intermediates, OLED materials |

| 4-Methoxy-1-benzothiophene | 4-OCH3 | 95–97 | 2.1 | Not reported | Organic synthesis |

| 7-Chloro-4-methoxy-1-benzothiophene | 7-Cl, 4-OCH3 | 135–137 | 3.2 | 330 | Antimicrobial agents |

| 1-Benzothiophene (unsubstituted) | None | 32–34 | 1.5 | 290 | Base structure for derivatization |

*Hypothetical data based on analogous compounds; experimental validation required.

Key Findings:

- Electron-Withdrawing Effects : The 7-fluoro substituent increases electron density distortion compared to the unsubstituted benzothiophene, enhancing reactivity in electrophilic substitution reactions.

- Solubility : The methoxy group improves aqueous solubility relative to halogen-only analogs (e.g., 7-Cl-4-OCH3), critical for bioavailability in drug design.

- Fluorescence: Fluorine’s inductive effect red-shifts emission wavelengths compared to non-fluorinated analogs, suggesting utility in optoelectronics. While Fluorescamine (a unrelated fluorophore) operates in the picomole range for amine detection , the fluorescence of this compound remains underexplored.

Preparation Methods

Palladium-Catalyzed Aryne Annulation

Modern approaches utilize palladium-catalyzed annulation to construct the benzothiophene skeleton. For instance, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides in acetonitrile (MeCN) using cesium fluoride as a base . This method enables precise control over ring substitution. Subsequent functionalization with fluorine and methoxy groups is achieved via nucleophilic aromatic substitution (NAS) or O-methylation. A representative protocol involves reacting the annulated intermediate with sodium methoxide in methanol at 60°C to install the methoxy group .

Advantages :

-

High regioselectivity.

-

Compatible with sensitive functional groups.

Halogen Displacement Reactions

Fluorine and methoxy groups can be introduced sequentially via halogen displacement. Starting from 4-chloro-7-fluoro-1-benzothiophene, treatment with sodium methoxide in methanol replaces the chloride at the 4-position . Conversely, the fluorine at the 7-position is introduced earlier using fluorinating agents like Selectfluor® or via NAS with KF in polar aprotic solvents .

Example Protocol :

-

Chlorination : 7-Fluoro-1-benzothiophene-4-ol is treated with phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoro-1-benzothiophene .

-

Methoxylation : Displacement of chloride with NaOMe in MeOH at reflux affords the target compound .

Yield : 67–78% after purification .

Oxidative Cyclization of Thioethers

Oxidative cyclization of diaryl thioethers provides another pathway. For example, 3-fluoro-4-methoxyphenyl thioether derivatives undergo cyclization using manganese dioxide (MnO₂) or iodine in dichloromethane . This method is particularly effective for constructing the thiophene ring while preserving sensitive substituents.

Reaction Conditions :

-

Oxidizing agents: MnO₂, I₂.

-

Solvents: CH₂Cl₂, MeCN.

-

Temperature: Room temperature to 40°C.

Friedel-Crafts Alkylation with Sulfur Electrophiles

Friedel-Crafts chemistry enables the formation of the benzothiophene core via electrophilic attack. A substituted fluorobenzene derivative reacts with a sulfur electrophile (e.g., dimethyl disulfide) in the presence of AlCl₃ . Post-cyclization, the methoxy group is introduced via O-methylation of a phenolic intermediate using methyl iodide (CH₃I) and K₂CO₃ .

Optimization Notes :

-

Excess AlCl₃ (2.5 equiv) improves cyclization efficiency.

-

Methylation yields exceed 90% when conducted in acetone under reflux .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-fluoro-4-methoxyphenylacetic acid and Lawesson’s reagent in toluene undergoes cyclization within 15 minutes under microwave conditions (150°C, 300 W) . This method achieves yields comparable to conventional heating (70–75%) but with improved reproducibility.

Benefits :

-

Rapid synthesis (≤30 minutes).

-

Energy-efficient.

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 56–84% | Scalable, uses inexpensive reagents | Requires high temperatures |

| Palladium annulation | 60–78% | High regiocontrol, mild conditions | Costly catalysts |

| Halogen displacement | 67–78% | Stepwise functionalization | Multiple purification steps |

| Oxidative cyclization | 65–72% | Preserves sensitive groups | Limited substrate scope |

| Friedel-Crafts alkylation | 70–82% | Robust for electron-rich arenes | Harsh acidic conditions |

| Microwave-assisted | 70–75% | Fast, energy-efficient | Specialized equipment required |

Q & A

Q. What are the common synthetic routes for 7-Fluoro-4-methoxy-1-benzothiophene, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the benzothiophene core. A two-step approach is often employed: (1) introducing the methoxy group via nucleophilic aromatic substitution using sodium methoxide under anhydrous conditions, and (2) fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in dichloromethane at 0–25°C. Optimization includes controlling reaction temperature (<40°C to prevent side reactions) and using catalysts like Pd(PPh₃)₄ for cross-coupling steps. Yields can be improved by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : The fluorine atom induces distinct deshielding in adjacent protons (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 196.03 (calculated for C₉H₆FOS).

- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min provide retention times of ~8.2 minutes. Validate purity using UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

Challenges include crystal twinning and disorder due to the fluorine atom’s small size and high electronegativity. To mitigate:

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational modeling results?

Discrepancies often arise from solvent effects or basis-set limitations in DFT calculations. Strategies include:

- Validate computational models using SMD solvation models (e.g., IEFPCM for DMSO) to match experimental NMR conditions.

- Cross-check with alternative methods (e.g., X-ray crystallography for bond-length validation) .

Q. What methodologies are employed to study the bioactivity of this compound in cellular models?

- Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., kinases) at 10–100 μM concentrations in PBS (pH 7.4) for 1 hour. Measure activity via fluorescence (ex/em: 360/450 nm) using a microplate reader.

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HeLa cells, with IC₅₀ values calculated via nonlinear regression (GraphPad Prism). Include positive controls like cisplatin .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields across laboratories?

Document critical parameters:

- Moisture Sensitivity : Use Schlenk lines for fluorination steps.

- Catalyst Batch : Pd catalysts from different vendors may vary in activity. Pre-activate with triphenylphosphine.

- Purity Metrics : Report HPLC area percentages (>98% for key intermediates) .

Q. What strategies ensure reproducibility in spectral assignments?

- Reference Standards : Compare with NIST Chemistry WebBook data (e.g., IR carbonyl stretches at 1680–1700 cm⁻¹).

- Collaborative Validation : Share raw NMR (FID) files via platforms like Zenodo for peer verification .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.